(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
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Overview
Description
(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone is a useful research compound. Its molecular formula is C24H33N3O2S and its molecular weight is 427.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in studies aiming at the synthesis and characterization of novel molecules. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds including thiazolyl and thiophene moieties, showcasing the process of structural optimization and theoretical vibrational spectra interpretation using density functional theory (DFT) calculations. This study aids in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).
Antifungal and Antibacterial Properties
Research by Lv et al. (2013) synthesized novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, revealing that substitutions like 4-chlorophenyl and 4-tert-butylphenyl enhance antifungal activity, highlighting the potential of structurally similar compounds for developing antifungal agents (Lv et al., 2013).
Molecular Docking and Theoretical Studies
The compound's relevance extends to computational chemistry, where molecular docking and DFT studies provide insights into its interaction with biological targets. Shahana and Yardily's work illustrates how modifications to the electron-withdrawing groups influence the compound's reactivity and stability, further elucidated by HOMO-LUMO gap analysis (Shahana & Yardily, 2020).
Excited-State Intramolecular Proton Transfer
Zhang et al. (2016) explored the use of thiazolo[5,4-d]thiazole derivatives for excited-state intramolecular proton transfer (ESIPT), demonstrating the compound's utility in tunable light emission. This research is pivotal for developing advanced materials for optoelectronic applications (Zhang et al., 2016).
Synthesis of Bioisosteres
Efforts by Hillgren et al. (2010) in synthesizing bioisosteres of salicylidene acylhydrazides, aiming at potent inhibitors of type III secretion in Gram-negative bacteria, underscore the importance of such compounds in antimicrobial research (Hillgren et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withserine/threonine-protein kinases . These enzymes play a crucial role in various cellular processes, including cell cycle control, apoptosis, and DNA damage repair .
Mode of Action
Based on the function of serine/threonine-protein kinases, it can be inferred that the compound might influence the phosphorylation state of proteins, thereby modulating their activity and the cellular processes they are involved in .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with the function of serine/threonine-protein kinases. This includes pathways involved in cell cycle regulation, apoptosis, and DNA repair . The downstream effects of these pathways can have significant impacts on cell proliferation, survival, and genomic stability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound does indeed target serine/threonine-protein kinases, its action could result in altered protein phosphorylation states, potentially affecting cell cycle progression, apoptosis, and DNA repair mechanisms .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2S/c1-24(2,3)19-6-4-18(5-7-19)22(28)27-13-8-20(9-14-27)26-15-10-21(11-16-26)29-23-25-12-17-30-23/h4-7,12,17,20-21H,8-11,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMPGUMMXIGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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